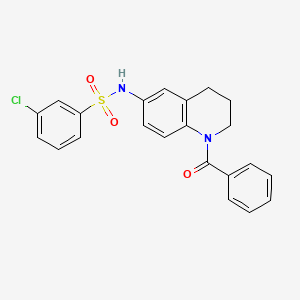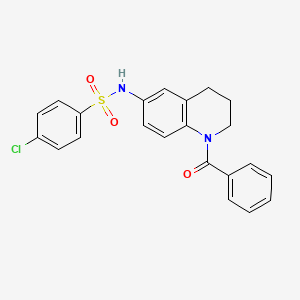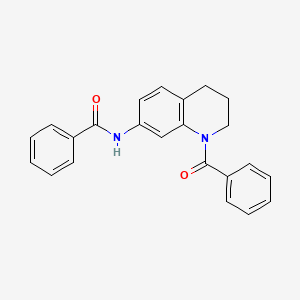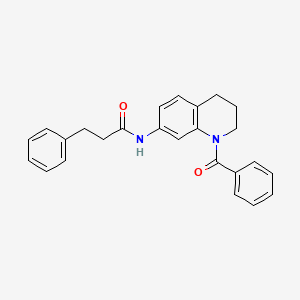![molecular formula C25H29N3O3 B6569176 8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021264-23-2](/img/structure/B6569176.png)
8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, or PTPD, is a compound with a wide range of scientific applications. It is a versatile molecule that has been used in various fields, including organic synthesis, materials science, and biochemistry. PTPD has been studied for its properties as a catalyst, its ability to form stable complexes, and its role as a neurotransmitter. Its unique chemical structure has enabled it to be used in a variety of different applications, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
PTPD has been used in a variety of scientific research applications. It has been used as a catalyst for a range of organic reactions, such as the synthesis of amino acids, carbohydrates, and other organic compounds. It has also been used in the synthesis of complex molecules and materials, such as polymers, nanomaterials, and other advanced materials. PTPD has also been studied for its ability to form stable complexes with other molecules, which makes it useful for drug delivery and other biomedical applications.
Mécanisme D'action
The mechanism of action of PTPD is not well understood. It has been hypothesized that the compound acts as an agonist of the neurotransmitter dopamine, which may explain its effects on the central nervous system. Additionally, PTPD has been shown to interact with a variety of enzymes, which may explain its ability to act as a catalyst in organic reactions.
Biochemical and Physiological Effects
PTPD has been studied for its biochemical and physiological effects on the body. It has been shown to have an anxiolytic effect, which may explain its potential use in the treatment of anxiety disorders. Additionally, PTPD has been shown to have an anti-inflammatory effect, which may explain its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PTPD has several advantages for lab experiments. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for laboratory use. However, PTPD is a relatively reactive compound, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a variety of potential future directions for the use of PTPD. It could be used in the development of new drugs or drug delivery systems. Additionally, it could be used to develop new materials or catalysts for organic reactions. PTPD could also be used to study the mechanism of action of neurotransmitters, as well as the biochemical and physiological effects of compounds on the body. Finally, PTPD could be used to develop new methods of synthesis for complex molecules and materials.
Méthodes De Synthèse
PTPD can be synthesized using a variety of methods. The most common synthesis route involves the reaction of 4-phenylbutanoic acid with 2-phenylethylamine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired compound in a single step. Other methods of synthesis include the reaction of 4-phenylbutanoyl chloride with 2-phenylethylamine, the reaction of 4-phenylbutanoyl chloride with 2-phenylethylamine hydrochloride, and the reaction of 4-phenylbutanoyl bromide with 2-phenylethylamine hydrobromide.
Propriétés
IUPAC Name |
8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c29-22(13-7-12-20-8-3-1-4-9-20)27-18-15-25(16-19-27)23(30)28(24(31)26-25)17-14-21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPVKWZXUOQDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6569134.png)
![3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569139.png)
![3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569140.png)
![2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B6569147.png)

![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide](/img/structure/B6569155.png)
![3-[(4-fluorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569167.png)
![N-(2-phenylethyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569190.png)